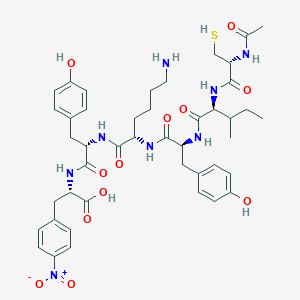

Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2)

説明

Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO₂) (compound 2 in ) is a linear peptide analog modified with a 4-nitrophenylalanine (Phe(4-NO₂)) residue at the fifth position from the N-terminal. Synthesized via solid-phase Fmoc chemistry, it demonstrated exceptional inhibitory potency against active c-Src tyrosine kinase, with an IC₅₀ of 0.53 μM . The incorporation of the nitro group at this position was critical for enhancing binding affinity, likely due to electronic effects or steric interactions with the kinase active site. This peptide belongs to a broader class of nitropeptides designed to target oncogenic signaling pathways, particularly those involving Src kinase, which is implicated in cancer metastasis and proliferation .

特性

分子式 |

C44H58N8O12S |

|---|---|

分子量 |

923.0 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C44H58N8O12S/c1-4-25(2)38(51-42(59)37(24-65)46-26(3)53)43(60)49-35(22-29-12-18-32(55)19-13-29)40(57)47-33(7-5-6-20-45)39(56)48-34(21-28-10-16-31(54)17-11-28)41(58)50-36(44(61)62)23-27-8-14-30(15-9-27)52(63)64/h8-19,25,33-38,54-55,65H,4-7,20-24,45H2,1-3H3,(H,46,53)(H,47,57)(H,48,56)(H,49,60)(H,50,58)(H,51,59)(H,61,62)/t25?,33-,34-,35-,36-,37-,38-/m0/s1 |

InChIキー |

FNBOPWDKOOFHTM-LBNFHWTGSA-N |

異性体SMILES |

CCC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CS)NC(=O)C |

正規SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O)NC(=O)C(CS)NC(=O)C |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) の合成は、一般的に固相ペプチド合成 (SPPS) を用います。この方法により、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を逐次的に付加することができます。このプロセスには次のものが含まれます。

カップリング: HBTU や DIC などの活性化剤を使用して、各アミノ酸を樹脂結合ペプチドにカップリングします。

脱保護: TFA などの試薬を使用して、アミノ酸の保護基を除去します。

切断: 最終的なペプチドを樹脂から切断し、HPLC で精製します。

工業的生産方法

Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) などのペプチドの工業的生産では、SPPS プロセスを合理化する自動ペプチド合成装置が頻繁に使用されます。これらの機械は、高い効率と再現性で、大規模合成に対応できます。

化学反応の分析

反応の種類

Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) は、次のようなさまざまな化学反応を受けることができます。

酸化: システイン残基は酸化されてジスルフィド結合を形成することができます。

還元: フェニルアラニンのニトロ基はアミノ基に還元することができます。

置換: チロシンのヒドロキシル基は置換反応に関与することができます。

一般的な試薬と条件

酸化: 過酸化水素またはヨウ素をシステインの酸化に使用できます。

還元: ニトロ基を還元するには、触媒的ハイドロジェネーションまたは酢酸中の亜鉛を使用できます。

置換: アルキルハライドなどの求核剤は、チロシンのヒドロキシル基と反応できます。

主な生成物

酸化: ジスルフィド結合によるシスチンの形成。

還元: ニトロ基をアミノ基に変換する。

置換: アルキル化チロシン誘導体の形成。

科学的研究の応用

Synthesis and Structure-Activity Relationships

The synthesis of Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) involves modifications to the peptide backbone to enhance its biological activity. Research has demonstrated that structural variations can significantly impact the peptide's potency as an inhibitor of specific enzymes. For instance, the incorporation of 4-nitrophenylalanine at strategic positions within the peptide sequence has been shown to enhance inhibitory potency against Src kinase, a critical enzyme in cell signaling pathways associated with cancer progression .

Key Findings:

- Inhibitory Potency : The peptide Ac-CIYKF(4-NO2)Y exhibited an IC50 value of 0.53 µM, indicating strong inhibitory activity compared to the parent compound Ac-CIYKYY, which had an IC50 of 400 µM .

- Importance of Functional Groups : The presence of nitro groups in the amino acid side chains is crucial for enhancing the inhibitory effects, as demonstrated by various analogs where substitutions led to significant changes in activity .

Biological Activities

Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) has been investigated for its biological activities beyond enzyme inhibition. Studies indicate its potential roles in:

- Antioxidant Activity : Peptides containing tyrosine residues have shown promise in antioxidant assays, suggesting that Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) may contribute to cellular protection against oxidative stress .

- Anticancer Properties : Due to its ability to inhibit Src kinase, this peptide could be explored further as a therapeutic agent in cancer treatment. Src kinase is often overactive in various cancers, making its inhibition a valuable strategy .

Therapeutic Applications

The unique properties of Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) position it as a candidate for therapeutic development in several areas:

- Cancer Therapy : Given its role as a Src kinase inhibitor, there is potential for this peptide in targeted cancer therapies aimed at inhibiting tumor growth and metastasis .

- Neuroprotective Agents : The antioxidant properties may also render it useful in developing treatments for neurodegenerative diseases where oxidative stress is a contributing factor .

Case Studies and Research Insights

Several studies provide insights into the effectiveness and applicability of Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2):

- Src Kinase Inhibition Study : A study focused on modifying the peptide structure to enhance Src kinase inhibition found that certain modifications led to substantial increases in potency, indicating that careful design can yield effective inhibitors for therapeutic use .

- Antioxidant Research : Investigations into the antioxidant capabilities of tyrosine-containing peptides revealed that modifications can enhance their protective effects against oxidative damage, suggesting potential applications in formulations aimed at reducing oxidative stress-related diseases .

- Molecular Docking Studies : Computational studies have been utilized to predict the binding affinities of Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) with target proteins, providing a theoretical framework for understanding its interactions and guiding future experimental designs .

作用機序

類似の化合物との比較

類似の化合物

Ac-Cys-Ile-Tyr-Lys-Tyr-Phe: ニトロ基がないため、レドックス反応での反応性が低くなります。

Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-Cl): ニトロ基の代わりに塩素原子を含み、化学的性質が変わります。

Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-OH): ヒドロキシル基を持っており、反応性と相互作用に影響を与えます。

独自性

Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) は、ニトロ基の存在によりユニークです。この基は、明確な化学反応性と潜在的な生物活性を付与します。 この修飾は、さまざまな研究アプリケーションにおける有用性を高めることができ、科学者にとって貴重なツールとなります.

類似化合物との比較

Structural and Functional Modifications in Peptide Analogs

The inhibitory potency of Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO₂) was compared to other linear and conformationally constrained peptides (Table 1). Key findings include:

Key Observations :

Nitro Group Superiority: Peptides with Phe(4-NO₂) (e.g., 2, 5, 12) consistently outperformed halogen-substituted analogs (e.g., 13, 14) and the parent peptide (1) in IC₅₀ values. The nitro group’s electron-withdrawing nature may enhance binding through polar interactions or π-stacking in the kinase pocket .

Positional Sensitivity: The nitro group’s inhibitory effect was highly position-dependent. For example, compound 2 (Phe(4-NO₂) at position 5) showed 20-fold higher potency than compound 6 (Phe(4-NO₂) at position 7), indicating that spatial alignment with the kinase active site is critical .

Cross-Class Comparisons with Other Nitro-Containing Compounds

The nitro group’s role in bioactivity varies across compound classes:

Critical Insights :

- Therapeutic Context Matters : While nitro groups enhance kinase inhibition (e.g., 2 ) and antiproliferative effects (e.g., 12k ), they may reduce activity in antifungal contexts (e.g., E7 ) due to target-specific steric clashes or metabolic instability .

- Substituent Position: In thiadiazole derivatives, a para-nitro group (4-NO₂) improved antifungal activity, whereas ortho or meta positions (e.g., E5, E6) were detrimental, aligning with the positional sensitivity seen in peptide analogs .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。